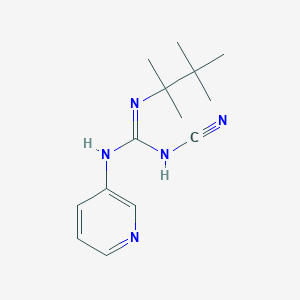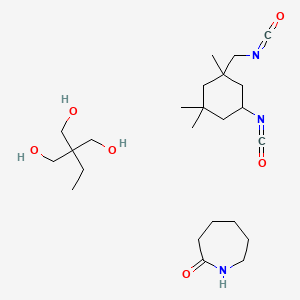
N-tert-Butyl-N-hydroxy-3-phenylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butyl-N-hydroxy-3-phenylprop-2-enamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a tert-butyl group, a hydroxy group, and a phenylprop-2-enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N-hydroxy-3-phenylprop-2-enamide typically involves the reaction of tert-butylamine with 3-phenylprop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-Butyl-N-hydroxy-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the phenylprop-2-enamide moiety can be reduced to form a saturated amide.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.
Major Products
The major products formed from these reactions include oxidized carbonyl compounds, reduced amides, and substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-tert-Butyl-N-hydroxy-3-phenylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-tert-Butyl-N-hydroxy-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylprop-2-enamide moiety can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-tert-Butyl-alpha-phenylnitrone: Known for its free-radical scavenging activity and use in preventing oxidative stress.
N-tert-Butyl-3,5-dimethylaniline: Used in the synthesis of dyes and pigments.
Uniqueness
N-tert-Butyl-N-hydroxy-3-phenylprop-2-enamide is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Propiedades
Número CAS |
68871-96-5 |
|---|---|
Fórmula molecular |
C13H17NO2 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
N-tert-butyl-N-hydroxy-3-phenylprop-2-enamide |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)14(16)12(15)10-9-11-7-5-4-6-8-11/h4-10,16H,1-3H3 |
Clave InChI |
XCSQMXKRJUCAIW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N(C(=O)C=CC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


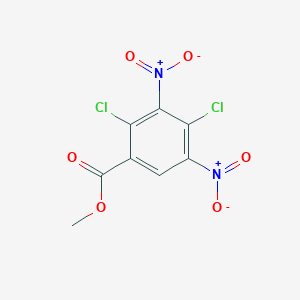
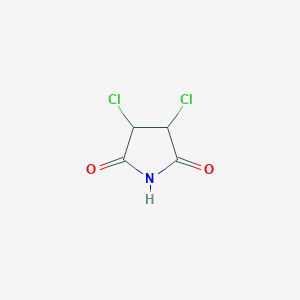
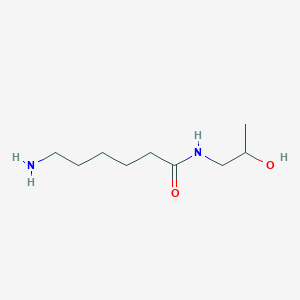
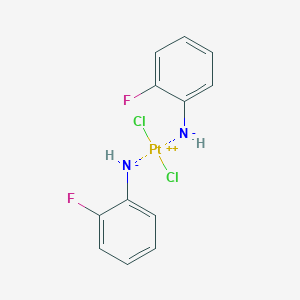

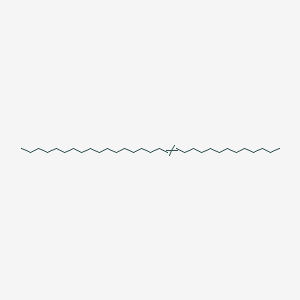
![2',4',6'-Trimethyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14463804.png)

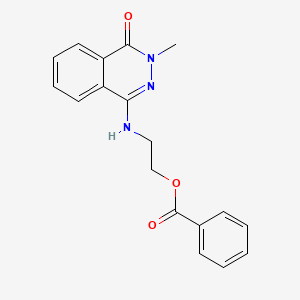
![O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14463814.png)
